molecular formula C23H20N2O6 B3609407 3,5-bis[(2-methoxybenzoyl)amino]benzoic acid

3,5-bis[(2-methoxybenzoyl)amino]benzoic acid

Cat. No. B3609407
M. Wt: 420.4 g/mol
InChI Key: BIQJZLNDWWJJIP-UHFFFAOYSA-N
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Description

3,5-bis[(2-methoxybenzoyl)amino]benzoic acid, also known as methoxybenzoyl-anthranilic acid (MBAA), is a chemical compound that belongs to the class of anthranilic acid derivatives. It has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry.

Mechanism of Action

The mechanism of action of MBAA is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX enzymes, MBAA reduces the production of prostaglandins, resulting in its anti-inflammatory, analgesic, and antipyretic activities.
Biochemical and Physiological Effects
MBAA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential effects on cancer, diabetes, and Alzheimer's disease. In vitro and in vivo studies have shown that MBAA exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce blood glucose levels in diabetic rats and improve cognitive function in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

MBAA has several advantages for lab experiments, including its ease of synthesis, low cost, and availability. It is also stable under normal laboratory conditions and can be easily handled and stored. However, MBAA has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited stability in acidic and basic conditions, which can affect its activity and properties.

Future Directions

There are several future directions for the study of MBAA. One potential area of research is the development of new drugs based on MBAA. Its unique molecular structure and pharmacological activities make it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of research is the synthesis of new materials based on MBAA. Its unique properties and ability to interact with proteins make it a valuable building block for the synthesis of advanced materials with tailored properties. Finally, the study of MBAA's mechanism of action and its interactions with proteins could provide valuable insights into the development of new drugs and the design of new materials.

Scientific Research Applications

MBAA has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry. In the pharmaceutical industry, MBAA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated as a potential drug candidate for the treatment of cancer, diabetes, and Alzheimer's disease.
In materials science, MBAA has been used as a building block for the synthesis of various functional materials, including liquid crystals, polymers, and metal-organic frameworks. Its unique molecular structure and properties make it a promising candidate for the development of advanced materials with tailored properties.
In biochemistry, MBAA has been used as a tool for the study of protein-ligand interactions. It has been shown to bind to various proteins, including bovine serum albumin, human serum albumin, and lysozyme. Its ability to interact with proteins makes it a valuable tool for the study of protein-ligand interactions and the development of new drugs.

properties

IUPAC Name

3,5-bis[(2-methoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-30-19-9-5-3-7-17(19)21(26)24-15-11-14(23(28)29)12-16(13-15)25-22(27)18-8-4-6-10-20(18)31-2/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQJZLNDWWJJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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